molecular formula C17H15ClO B6308034 (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 343610-66-2

(2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No. B6308034
CAS RN: 343610-66-2
M. Wt: 270.8 g/mol
InChI Key: PIYBYVAIWMVDSD-KPKJPENVSA-N
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Description

Synthesis Analysis

Information regarding the synthesis of “(2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one” is not available in the public domain .

Scientific Research Applications

Synthesis and Structural Analysis

The compound (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for diverse applications in medicinal chemistry and materials science. In a study by Salian et al. (2018), the synthesis of similar chalcone derivatives was explored, emphasizing their structural characterization using techniques like X-ray diffraction and FT-IR. These studies are crucial for understanding the molecular geometry and potential applications of such compounds in various fields, including organic electronics and photonics (Salian et al., 2018).

Electronic and Chemical Properties

A study by Najiya et al. (2014) focused on the molecular structure and electronic properties of a similar chalcone derivative. They used techniques like FT-IR and X-ray diffraction for structural confirmation and employed computational methods to analyze the molecule's stability and electronic behavior. These insights are essential for applications in fields like nonlinear optics and materials science (Najiya et al., 2014).

Potential in Nonlinear Optics

The nonlinear optical properties of chalcone derivatives, closely related to (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, have been explored in several studies. For instance, Shetty et al. (2017) investigated the nonlinear optical response of chalcone compounds, which is significant for applications in optical limiting and photonic devices (Shetty et al., 2017).

Antimicrobial Activity

Research by Sadgir et al. (2020) on a related chalcone compound highlighted its antimicrobial activity. Such studies indicate the potential of chalcone derivatives in developing new antimicrobial agents, which is a significant area in pharmaceutical research (Sadgir et al., 2020).

Mechanism of Action

The mechanism of action for “(2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one” is not available .

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO/c1-2-13-3-5-14(6-4-13)7-12-17(19)15-8-10-16(18)11-9-15/h3-12H,2H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYBYVAIWMVDSD-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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